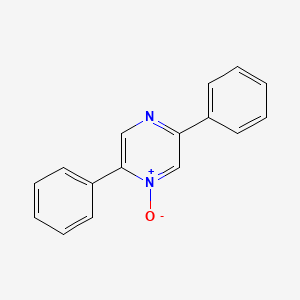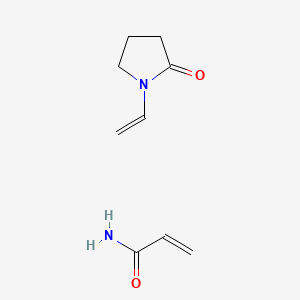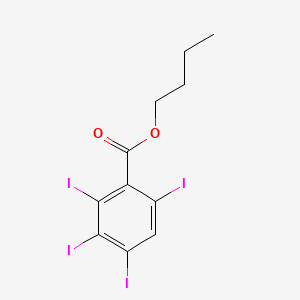
1-Sulfanyldecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sulfanyldecan-2-OL is an organic compound that belongs to the class of alcohols and thiols It features a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Sulfanyldecan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-decanol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Sulfanyldecan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions to form ethers or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Ethers and thioethers.
Applications De Recherche Scientifique
1-Sulfanyldecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 1-Sulfanyldecan-2-OL involves its interaction with biological molecules through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanol: Similar structure but lacks the sulfanyl group.
1-Sulfanyldecan-3-OL: Similar structure but with the hydroxyl group on a different carbon.
1-Sulfanyldodecan-2-OL: Similar structure but with a longer carbon chain.
Uniqueness
1-Sulfanyldecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
26073-87-0 |
|---|---|
Formule moléculaire |
C10H22OS |
Poids moléculaire |
190.35 g/mol |
Nom IUPAC |
1-sulfanyldecan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-2-3-4-5-6-7-8-10(11)9-12/h10-12H,2-9H2,1H3 |
Clé InChI |
YXHLDPGSHVXBRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


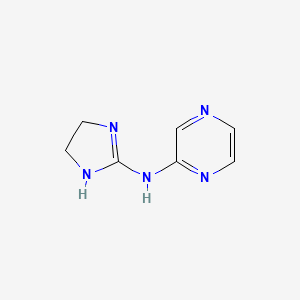
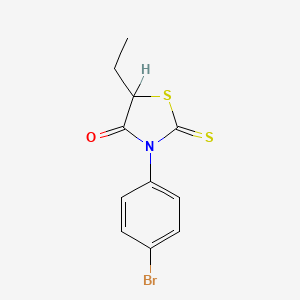

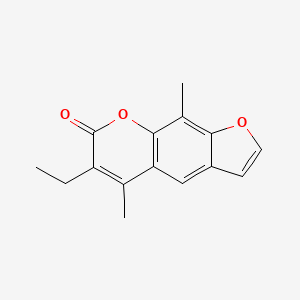
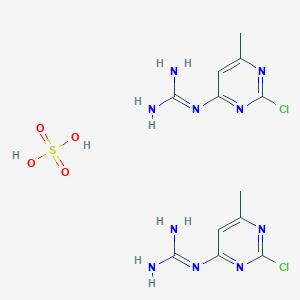

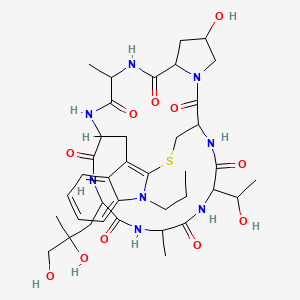



![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
